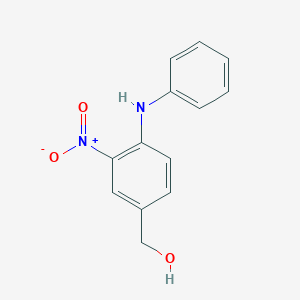

(3-Nitro-4-(phenylamino)phenyl)methanol

Descripción

(3-Nitro-4-(phenylamino)phenyl)methanol is a nitro-substituted aromatic compound featuring a phenylamino group at the para position relative to a methanol substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C13H12N2O3 |

|---|---|

Peso molecular |

244.25 g/mol |

Nombre IUPAC |

(4-anilino-3-nitrophenyl)methanol |

InChI |

InChI=1S/C13H12N2O3/c16-9-10-6-7-12(13(8-10)15(17)18)14-11-4-2-1-3-5-11/h1-8,14,16H,9H2 |

Clave InChI |

WUKHQGXNZXPEEY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)CO)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares (3-Nitro-4-(phenylamino)phenyl)methanol with structurally related nitroaromatic methanol derivatives. Key differences in substituent positions, functional groups, and similarity scores (based on structural descriptors like Tanimoto coefficients) are highlighted.

Table 1: Structural Comparison of Analogous Compounds

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 90390-46-8 | (3-Amino-5-nitrophenyl)methanol | 0.90 | Amino group replaces phenylamino; nitro at meta |

| 22162-15-8 | (2-Methyl-4-nitrophenyl)methanol | 0.90 | Methyl substituent at ortho; lacks phenylamino |

| 71176-55-1 | (5-Nitro-1,3-phenylene)dimethanol | 0.92 | Dual methanol groups; nitro at para |

| 619-73-8 | (4-Nitro-3-(trifluoromethyl)phenyl)methanol | 0.90 | Trifluoromethyl substituent; nitro at para |

Key Findings:

Substituent Position and Electronic Effects: The phenylamino group in (3-Nitro-4-(phenylamino)phenyl)methanol introduces strong electron-donating resonance effects, which may stabilize the nitro group’s electron-withdrawing character. In contrast, (3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8) lacks the phenylamino group, resulting in a more nucleophilic amino substituent .

Steric and Functional Group Impact: (2-Methyl-4-nitrophenyl)methanol (CAS 22162-15-8) contains an ortho-methyl group, which introduces steric hindrance absent in the target compound. This may reduce reactivity in coupling reactions . The trifluoromethyl group in (4-Nitro-3-(trifluoromethyl)phenyl)methanol (CAS 619-73-8) significantly alters lipophilicity and metabolic stability compared to the phenylamino group in the target compound .

The coumarin’s conjugated system enhances UV absorption, while the azetidinone introduces strain, affecting antimicrobial activity .

Research Implications

- Medicinal Chemistry: The phenylamino-nitro motif is associated with antimicrobial and kinase inhibitory activity, as seen in coumarin-azetidinone hybrids () .

- Materials Science: Nitroaromatic methanols are explored as photoactive agents; the dual methanol groups in CAS 71176-55-1 suggest utility in polymer crosslinking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.